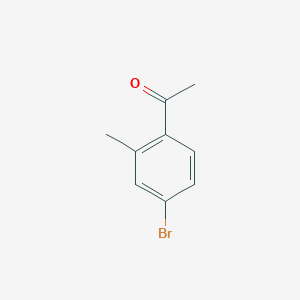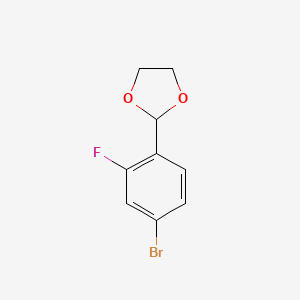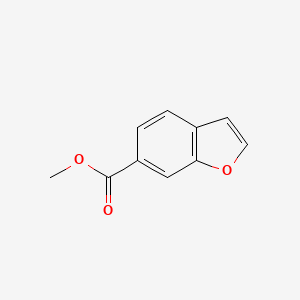
6-Méthoxycarbonylbenzofuranne
Vue d'ensemble
Description
Methyl benzofuran-6-carboxylate is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. Methyl benzofuran-6-carboxylate is characterized by a methyl ester group attached to the sixth position of the benzofuran ring. This compound is of interest due to its potential biological activities and applications in various fields of research.
Applications De Recherche Scientifique
Methyl benzofuran-6-carboxylate has several scientific research applications:
Mécanisme D'action
Target of Action
Methyl benzofuran-6-carboxylate is a derivative of benzofuran compounds, which are known to have strong biological activities Benzofuran compounds have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may target a variety of cellular components involved in these processes.
Mode of Action
For instance, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that Methyl benzofuran-6-carboxylate may interact with its targets in a similar manner, potentially leading to inhibition of cell growth.
Biochemical Pathways
For instance, they may affect pathways related to cell growth and proliferation, given their observed anti-tumor activity .
Result of Action
Given the biological activities of benzofuran derivatives, it can be inferred that the compound may lead to inhibition of cell growth, particularly in the context of cancer cells .
Analyse Biochimique
Biochemical Properties
Methyl benzofuran-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . Methyl benzofuran-6-carboxylate can act as a substrate or inhibitor for these enzymes, affecting their catalytic activity and altering metabolic pathways. Additionally, it has been shown to interact with certain proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
Methyl benzofuran-6-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Methyl benzofuran-6-carboxylate also affects gene expression by regulating the transcription of certain genes involved in key cellular processes . Furthermore, it can alter cellular metabolism by influencing the activity of metabolic enzymes and pathways, thereby impacting energy production and utilization within cells .
Molecular Mechanism
The molecular mechanism of action of methyl benzofuran-6-carboxylate involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function . For example, methyl benzofuran-6-carboxylate can act as an enzyme inhibitor, binding to the active site of an enzyme and preventing its catalytic activity . This inhibition can lead to changes in metabolic pathways and cellular processes. Additionally, methyl benzofuran-6-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl benzofuran-6-carboxylate can vary over time. Studies have shown that the compound exhibits stability under certain conditions, but it can undergo degradation over extended periods . The degradation products may have different biological activities and can influence cellular function in distinct ways. Long-term exposure to methyl benzofuran-6-carboxylate has been associated with changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of methyl benzofuran-6-carboxylate can vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can have beneficial effects, such as promoting cell proliferation and enhancing cellular function . Higher doses may lead to toxic or adverse effects, including cell death and tissue damage . The threshold effects observed in these studies indicate that careful consideration of dosage is crucial when evaluating the therapeutic potential of methyl benzofuran-6-carboxylate. Additionally, the compound’s pharmacokinetics and biodistribution in animal models can influence its overall efficacy and safety .
Metabolic Pathways
Methyl benzofuran-6-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion. Additionally, methyl benzofuran-6-carboxylate can affect metabolic flux and metabolite levels within cells, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of methyl benzofuran-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, facilitated by membrane transporters . Once inside the cells, methyl benzofuran-6-carboxylate can interact with binding proteins that influence its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s bioavailability and overall efficacy in different tissues and organs.
Subcellular Localization
Methyl benzofuran-6-carboxylate exhibits specific subcellular localization, which can influence its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, methyl benzofuran-6-carboxylate may localize to the nucleus, where it can interact with transcription factors and regulate gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, influencing cellular processes such as metabolism and signaling . The subcellular localization of methyl benzofuran-6-carboxylate is crucial for understanding its mechanism of action and overall biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl benzofuran-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of methyl benzofuran-6-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl benzofuran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Comparaison Avec Des Composés Similaires
Benzofuran: The parent compound without the ester group.
Ethyl benzofuran-6-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester.
Benzofuran-2-carboxylate: Ester group attached at the second position of the benzofuran ring.
Uniqueness: Methyl benzofuran-6-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl ester group at the sixth position may enhance its solubility and interaction with biological targets compared to other benzofuran derivatives .
Propriétés
IUPAC Name |
methyl 1-benzofuran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-10(11)8-3-2-7-4-5-13-9(7)6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDHNZDNWGZFLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626044 | |
| Record name | Methyl 1-benzofuran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588703-29-1 | |
| Record name | Methyl 1-benzofuran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-benzofurancarboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S55DW93ZXJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
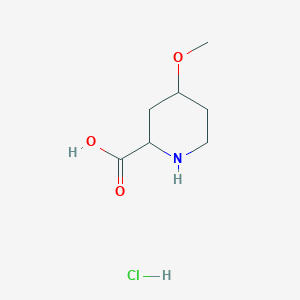
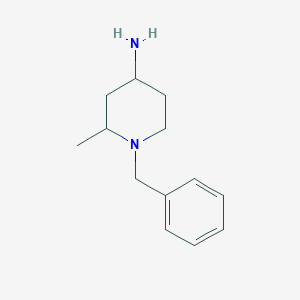




![2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B1291369.png)




